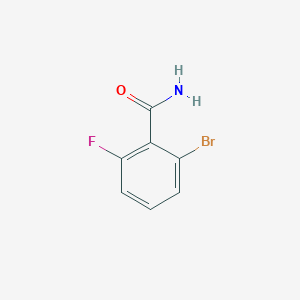

2-Bromo-6-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOBQSJJWXAPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148059 | |

| Record name | Benzamide, 2-bromo-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107485-63-2 | |

| Record name | Benzamide, 2-bromo-6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-bromo-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-fluorobenzamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-fluorobenzamide (CAS No. 107485-63-2), a halogenated aromatic amide of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into the core chemical properties, spectroscopic profile, and synthetic methodologies related to this compound. We will explore its reactivity, highlighting its utility as a versatile building block for constructing complex molecular architectures, particularly within the context of developing novel therapeutic agents like Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is intended for scientists and professionals who require a deep technical understanding of this reagent to leverage its full potential in their research and development endeavors.

Core Chemical and Physical Properties

This compound is a polysubstituted benzene derivative, incorporating three key functional groups: an amide, a bromine atom, and a fluorine atom. This specific arrangement, with the halogens ortho to the amide group, imparts a unique combination of steric and electronic properties that define its chemical behavior. The fluorine atom, being highly electronegative, influences the acidity of the amide protons and the reactivity of the aromatic ring. The bromine atom serves as an excellent synthetic handle for cross-coupling reactions, enabling the elaboration of the molecular scaffold.

The primary physicochemical properties are summarized below for rapid reference.

| Property | Value | Reference(s) |

| CAS Number | 107485-63-2 | [1] |

| Molecular Formula | C₇H₅BrFNO | [2] |

| Molecular Weight | 218.03 g/mol | [1] |

| Monoisotopic Mass | 216.954 g/mol | [2] |

| Melting Point | 154-156 °C | |

| Appearance | Brown to off-white solid | |

| Storage | Sealed in a dry environment at room temperature. |

Spectroscopic Profile for Structural Verification

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of a primary amide and a substituted aromatic ring. An experimental FTIR spectrum is available in the SpectraBase database[3]. Key expected vibrational frequencies include:

-

N-H Stretching: Two distinct peaks are expected in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amide (-NH₂) group.

-

C=O Stretching (Amide I band): A strong, sharp absorption peak is anticipated around 1650-1680 cm⁻¹, characteristic of the carbonyl group in an amide.

-

N-H Bending (Amide II band): A peak is expected near 1600-1640 cm⁻¹.

-

C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Stretching: Peaks appearing just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide clear information about the aromatic and amide protons.

-

Amide Protons (-C(O)NH₂): Two broad signals, typically in the range of 6.0-8.0 ppm. The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

-

Aromatic Protons: The trisubstituted benzene ring will give rise to three distinct proton signals in the aromatic region (approx. 7.0-7.8 ppm). These signals would exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine coupling.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-170 ppm.

-

Aromatic Carbons: Six signals are expected in the 110-165 ppm range. The carbon directly attached to the fluorine atom (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The carbon attached to the bromine (C-Br) would be expected around 110-120 ppm[4]. The other aromatic carbons will show smaller C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): A key feature would be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, one would expect to see two peaks of nearly equal intensity at m/z 217 and 219 (for the [M]⁺ ion) or 218 and 220 (for the [M+H]⁺ ion in ESI-MS)[2]. This isotopic signature is a classic indicator of a monobrominated compound.

-

Fragmentation: Common fragmentation patterns would involve the loss of the amide group (-NH₂) or the carbonyl group (-C=O), leading to characteristic daughter ions.

Synthesis and Reaction Mechanisms

This compound is most logically and efficiently synthesized from its corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid, which is commercially available or can be prepared via established multi-step routes starting from o-fluorobenzonitrile[5][6]. The conversion of the carboxylic acid to the primary amide is a cornerstone reaction in organic synthesis, typically proceeding through the activation of the carboxyl group.

The most common and field-proven strategy involves a two-step sequence: conversion to an acyl chloride followed by amidation. This approach is favored for its high efficiency and the reactivity of the acyl chloride intermediate.

Synthetic Workflow

The logical flow from the precursor to the final product is illustrated below.

Detailed Experimental Protocol

This protocol is an exemplary method based on standard organic chemistry transformations and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of 2-Bromo-6-fluorobenzoyl chloride

-

System Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-fluorobenzoic acid (10.0 g, 45.66 mmol).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (10 mL, 137 mmol, 3.0 eq.) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion. DMF acts as a catalyst via the formation of the Vilsmeier reagent, which accelerates the reaction.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-6-fluorobenzoyl chloride (a yellow oil or low-melting solid) is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

System Setup: Cool the flask containing the crude acyl chloride in an ice bath (0 °C).

-

Reagent Addition: Slowly and carefully add concentrated aqueous ammonium hydroxide (NH₄OH) (50 mL) to the stirred acyl chloride. This reaction is highly exothermic and will generate fumes; it must be performed in a well-ventilated fume hood.

-

Causality: The highly reactive acyl chloride is readily attacked by the nucleophilic ammonia. The use of concentrated ammonium hydroxide provides both the nucleophile and the base needed to neutralize the HCl byproduct.

-

-

Reaction & Precipitation: Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts.

-

Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Applications in Drug Discovery & Medicinal Chemistry

Halogenated aromatic compounds are foundational building blocks in pharmaceutical development[7][]. The specific structure of this compound makes it an attractive precursor for synthesizing complex heterocyclic scaffolds found in many biologically active molecules.

Precursor for PARP Inhibitors

A prominent application area for related halogenated benzamides is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies[9]. PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations[10]. The core structures of many PARP inhibitors, like Olaparib and Rucaparib, feature complex heterocyclic systems built upon a benzamide framework.

This compound serves as an ideal starting point for generating novel analogs of these inhibitors. The bromine atom at the 2-position is strategically placed for use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, which is a key strategy for modulating a drug's potency, selectivity, and pharmacokinetic properties[9][11]. The amide group can be involved in subsequent cyclization reactions to form the requisite heterocyclic cores, such as phthalazinones[9].

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.

-

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its distinct structural features—a reactive primary amide, a synthetically useful bromine handle, and an electronically influential fluorine atom—provide a robust platform for the synthesis of complex, high-value molecules. Its role as a potential precursor to novel PARP inhibitor analogs underscores its importance for researchers aiming to develop next-generation targeted therapies. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full synthetic utility.

References

- Wiley/NIST. (n.d.). This compound. SpectraBase.

- The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. RSC.

- Custom Synthesis of 2-Bromo-6-fluorobenzoic Acid and Derivatives. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery.

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Wiley/NIST. (n.d.). 2-Bromo-6-fluorobenzaldehyde. SpectraBase.

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.

- PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-6-chlorobenzaldehyde: A Versatile Building Block for API Synthesis.

- ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.

- PubChemLite. (n.d.). This compound (C7H5BrFNO).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-6-fluorobenzaldehyde: A Versatile Intermediate for Chemical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-6-fluorobenzaldehyde: A Versatile Building Block for Organic Synthesis and Pharmaceutical Intermediates.

- PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information.

- PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. National Center for Biotechnology Information.

- PubMed Central. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Center for Biotechnology Information.

- University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

- PubMed. (2024). Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Fluorobenzamide. National Center for Biotechnology Information.

- PubMed. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. National Center for Biotechnology Information.

- NIST. (n.d.). 2,6-Difluorobenzamide. NIST WebBook.

- Oakwood Chemical. (n.d.). This compound.

- ResearchGate. (n.d.). Solution proton decoupled 13C NMR spectra.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.

- Modgraph. (n.d.). 1H chemical shifts in NMR.

Sources

- 1. This compound [oakwoodchemical.com]

- 2. PubChemLite - this compound (C7H5BrFNO) [pubchemlite.lcsb.uni.lu]

- 3. spectrabase.com [spectrabase.com]

- 4. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Structure Elucidation of 2-Bromo-6-fluorobenzamide

Abstract: This technical guide provides a comprehensive, multi-faceted analytical strategy for the unambiguous structure elucidation of 2-Bromo-6-fluorobenzamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to detail the causality behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, this guide establishes a self-validating workflow to confidently determine molecular identity and structure, adhering to the highest standards of scientific integrity.

Introduction and Foundational Properties

This compound is a halogenated aromatic amide, a structural motif frequently encountered in the development of novel pharmaceutical agents and functional materials. The precise arrangement of the bromo, fluoro, and amide substituents on the benzene ring is critical to its chemical reactivity and biological activity. Therefore, its unambiguous structural confirmation is a prerequisite for any further research or development.

This guide outlines an integrated analytical approach, where each technique provides a unique and complementary piece of the structural puzzle. We begin with methods that confirm broad characteristics (molecular weight, functional groups) and progress to those that define the precise atomic connectivity and stereochemistry. The compound's basic physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 107485-63-2 | [1][2] |

| Molecular Formula | C₇H₅BrFNO | [1] |

| Molecular Weight | 218.03 g/mol | [1][2] |

| Physical State | Solid (Brown) | [3] |

| Melting Point | 154-156 °C | [3] |

Mass Spectrometry (MS): Confirming Molecular Mass and Halogen Presence

2.1 Rationale for Initial Analysis: Mass spectrometry is the logical first step in structure elucidation.[4] Its primary function is to determine the molecular weight of the analyte with high precision. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, which allows for the confident determination of the molecular formula, a critical piece of foundational data.

2.2 The Definitive Isotopic Signature of Bromine: A key feature that immediately validates a significant portion of the proposed structure is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[5] Consequently, any fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity (a 1:1 M+ and M+2 peak).[5][6] This pattern is a highly reliable indicator for the presence of one bromine atom in the molecule or fragment ion.

2.3 Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides insight into the molecule's connectivity by analyzing its fragmentation patterns. For this compound, key fragmentation events would include the loss of the amide moiety and the halogen atoms, helping to confirm the core benzamide structure.

2.4 Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to a final concentration of ~1 µg/mL.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step ensures the purity of the analyte entering the mass spectrometer.

-

Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Full Scan MS (MS1): Acquire a full scan from m/z 50 to 500 to identify the parent ion. Verify the presence of the characteristic 1:1 doublet for the [M+H]⁺ ion.

-

Product Ion Scan (MS2): Isolate the parent ion (e.g., m/z 218 and 220) and subject it to collision-induced dissociation (CID) to generate a fragment spectrum.

2.5 Expected Mass Spectrometry Data

| Ion/Fragment | Expected m/z (for ⁷⁹Br/⁸¹Br) | Interpretation |

| [M+H]⁺ | 218.9 / 220.9 | Molecular ion peak, confirming MW and Br presence |

| [M-NH₂]⁺ | 202.9 / 204.9 | Loss of the amino group |

| [M-CONH₂]⁺ | 174.9 / 176.9 | Loss of the entire primary amide group |

| [C₆H₃FBr]⁺ | 173.9 / 175.9 | Benzene ring fragment |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

3.1 Rationale for Functional Group Analysis: Following the confirmation of molecular weight, IR spectroscopy serves as a rapid and non-destructive technique to verify the presence of key functional groups.[7] The vibrational frequencies of bonds within the molecule act as fingerprints for the amide and aromatic components.

3.2 Characteristic Absorptions: For a primary amide like this compound, the spectrum is expected to show several characteristic peaks:

-

N-H Stretching: Primary amides exhibit two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[8] In solid-state measurements, hydrogen bonding typically shifts these to lower wavenumbers (near 3350 and 3180 cm⁻¹).[8]

-

C=O Stretching (Amide I): A strong, sharp absorption band between 1630-1680 cm⁻¹ is characteristic of the carbonyl stretch in the amide.[8]

-

N-H Bending (Amide II): This band appears between 1515-1655 cm⁻¹ and arises from the interaction of N-H bending and C-N stretching.[7][8]

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretches are typically observed just above 3000 cm⁻¹, while C=C in-ring stretching vibrations appear as a series of bands in the 1400-1600 cm⁻¹ region.[9]

3.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and crystal absorbances.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

3.4 Expected Infrared Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 & ~3180 | Asymmetric & Symmetric N-H Stretch | Primary Amide (-NH₂) |

| >3000 | C-H Stretch | Aromatic Ring |

| ~1660 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1600 | N-H Bend (Amide II) & C=C Stretch | Amide & Aromatic Ring |

| ~1450-1580 | C=C In-Ring Stretch | Aromatic Ring |

| 1000-1200 | C-F Stretch | Aryl-Fluoride |

| 550-750 | C-Br Stretch | Aryl-Bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

4.1 Rationale for Definitive Structure Mapping: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[10] It provides information on the chemical environment, connectivity, and number of protons and carbons, allowing for an unambiguous assembly of the molecular puzzle.

4.2 ¹H NMR Analysis: The proton NMR spectrum will confirm the number of distinct proton environments.

-

Aromatic Region (6.5-8.0 ppm): The 1,2,6-trisubstituted benzene ring contains three adjacent aromatic protons.[9] Due to their proximity, they will split each other, resulting in a complex series of multiplets (e.g., a triplet and two doublets of doublets, depending on the coupling constants). The exact chemical shifts are influenced by the electronic effects of the three different substituents.

-

Amide Protons (-NH₂): The two protons on the amide nitrogen will typically appear as one or two broad signals. Their chemical shift is highly dependent on solvent and concentration. A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum; the amide proton signals will disappear due to proton-deuterium exchange.

4.3 ¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon atoms.

-

Aromatic Region (120-150 ppm): Six distinct signals are expected for the six carbons of the benzene ring, confirming the lack of symmetry.[11]

-

Carbon-Fluorine Coupling: The carbon directly bonded to fluorine (C-F) will appear as a large doublet due to one-bond coupling (¹J_CF). Other carbons two or three bonds away will also show smaller C-F couplings (²J_CF, ³J_CF), which is definitive evidence for the fluorine's position on the ring.

-

Carbonyl Carbon: The amide carbonyl carbon will appear as a single peak at the downfield end of the spectrum, typically in the 165-170 ppm range.

4.4 Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of N-H protons, leading to sharper signals.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of complementary data. Each result validates the others, building a conclusive and trustworthy structural assignment. The overall workflow is a logical progression from general to specific information.

Caption: Integrated workflow for structure elucidation.

X-Ray Crystallography: The Gold Standard for Confirmation

6.1 Rationale for Absolute Proof: While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It determines the precise spatial arrangement of every atom in the molecule within the solid-state crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions.

6.2 The Crystallographic Workflow: The process is linear but requires a high-quality single crystal, which can sometimes be challenging to obtain.

Caption: The experimental workflow for X-ray crystallography.

The successful execution of this workflow provides a crystallographic information file (CIF) containing the atomic coordinates, which can be visualized as a definitive 3D model of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By starting with mass spectrometry to confirm the molecular formula and the tell-tale isotopic signature of bromine, followed by IR spectroscopy to verify the core functional groups, and culminating in detailed NMR analysis to map the precise atomic connectivity, a confident structural assignment can be made. For absolute confirmation, particularly in regulated environments such as pharmaceutical development, X-ray crystallography provides the final, incontrovertible evidence. This integrated, self-validating approach ensures the highest level of scientific rigor and trustworthiness in molecular characterization.

References

- ChemUniverse. This compound [P86072].

- J-Stage. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide.

- PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.

- Oakwood Chemical. This compound.

- Fiehn Lab. Structure Elucidation of Small Molecules.

- ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.

- Semantic Scholar. Structure elucidation of small organic molecules by contemporary computational chemistry methods.

- YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).

- YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1.

- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring.

- SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

- The Royal Society of Chemistry. Supporting Information.

- ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.

- University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- TSI Journals. Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine.

- University of Colorado Boulder. Aromatics - Spectroscopy.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

- ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF.

- SpectraBase. This compound.

- ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7).

- Google Patents. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.

- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.

- PubChem. 2-Bromo-6-fluorobenzaldehyde.

- Chemguide. mass spectra - the M+2 peak.

- MDPI. Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment.

- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- PubChem. 2-Bromobenzamide.

- ResearchGate. FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.

- RSC Publishing. Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number.

- ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound CAS#: 107485-63-2 [m.chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Bromo-6-fluorobenzamide: Synthesis, Reactivity, and Application in Drug Discovery

This compound (CAS No. 107485-63-2) is a strategically important synthetic intermediate, prized by researchers and drug development professionals for its unique structural and electronic properties.[1] The presence of ortho-bromo and ortho-fluoro substituents relative to the primary amide creates a sterically hindered and electronically distinct aromatic scaffold. This arrangement offers chemists a versatile platform for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The bromine atom serves as a key handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, while the fluorine atom modulates physicochemical properties such as lipophilicity and metabolic stability—critical parameters in drug design. This guide provides an in-depth exploration of its synthesis, core reactivity, and pivotal role in the development of advanced pharmaceutical compounds.

Physicochemical & Structural Properties

A foundational understanding of the properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 107485-63-2 | [2][3] |

| Molecular Formula | C₇H₅BrFNO | [3][4] |

| Molecular Weight | 218.02 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥98% | [3][6] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Synthesis of this compound

The preparation of this compound can be efficiently achieved from its corresponding nitrile precursor, 2-bromo-6-fluorobenzonitrile. This transformation is typically accomplished via a controlled hydrolysis reaction. The causality behind this choice lies in the reliability and high yield of nitrile hydrolysis under basic conditions to form the carboxylate, which can then be readily converted to the primary amide.

Exemplary Synthetic Protocol: From Nitrile to Amide

This two-step protocol outlines the conversion of 2-bromo-6-fluorobenzonitrile to the target benzamide. The first step involves hydrolysis to the carboxylic acid, a method adapted from similar transformations.[7] The second step is a standard amidation.

Step 1: Hydrolysis of 2-Bromo-6-fluorobenzonitrile to 2-Bromo-6-fluorobenzoic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-6-fluorobenzonitrile (1.0 eq) in a 1M solution of potassium hydroxide (KOH) in water.[7]

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of 2-3 using concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

-

Isolation: Extract the aqueous solution three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-fluorobenzoic acid as a solid.[7]

Step 2: Amidation of 2-Bromo-6-fluorobenzoic Acid

-

Activation: Suspend the 2-bromo-6-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-4 hours until gas evolution ceases, indicating the formation of the acyl chloride.

-

Amination: Cool the acyl chloride solution in an ice bath. Slowly add an excess of concentrated ammonium hydroxide solution.

-

Reaction & Isolation: Stir the biphasic mixture vigorously for 1-2 hours. The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualization: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Core Reactivity: A Gateway to Molecular Complexity

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern drug discovery. The C-Br bond is more reactive than a C-Cl bond in the crucial oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, a common motif in pharmacologically active molecules.[8][9] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[10][11]

Expert Insight: The choice of ligand and base is critical for success. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[8] A moderately strong inorganic base like potassium phosphate (K₃PO₄) is effective for activating the boronic acid without promoting unwanted side reactions.[8]

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Solvent & Degassing: Add an anhydrous, degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product via silica gel column chromatography to obtain the desired biaryl compound.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines.[12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, providing direct access to structures prevalent in pharmaceuticals.[13]

Expert Insight: This reaction is highly sensitive to the choice of catalyst, ligand, and base. The catalyst system must be robust enough to couple the electron-deficient aryl bromide with the amine nucleophile. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[14] The reaction is performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under a strong flow of argon, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction tube.

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-5 mol%).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the tube tightly and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the N-aryl product.

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Application in Drug Discovery and Development

This compound is more than a simple reagent; it is an enabling tool for tackling complex challenges in medicinal chemistry. Its derivatives are precursors to a wide range of heterocyclic scaffolds that are of significant interest.[5] For example, related 2-bromo-6-fluorobenzaldehydes are used to synthesize indazoles, a privileged structure in drug discovery.[5][15]

The 2,6-disubstitution pattern is particularly valuable for creating molecules that can inhibit protein-protein interactions or target well-defined enzymatic active sites. Analogues, such as 2,6-difluorobenzamide derivatives, have been successfully developed as inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of this scaffold in developing novel antibiotics.[16] The strategic placement of the bromo and fluoro groups allows for fine-tuning of the molecule's conformation and electronic properties to achieve high potency and selectivity for its biological target.

Visualization: From Building Block to Drug Candidate

Caption: Logical workflow from a key building block to a drug candidate.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[2]

| Hazard Type | Statement | GHS Code |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

Core Safety Precautions: [2]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[2]

-

Handling: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.[2]

-

Storage: Store in original, tightly sealed containers in a cool, dry place away from incompatible materials.[2]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup.[2]

Conclusion

This compound stands out as a high-value, versatile building block for advanced organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides chemists with reliable and powerful methods to construct complex molecular frameworks. The unique electronic and steric environment conferred by the ortho-bromo and ortho-fluoro substituents makes it an ideal starting point for designing sophisticated molecules in drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this key intermediate to its full potential, accelerating the development of the next generation of therapeutics.

References

- Apollo Scientific. (2022, May 18). This compound Safety Data Sheet.

- ChemicalBook. (2025, July 14). This compound | 107485-63-2.

- ECHEMI. Buy this compound from HANGZHOU LEAP CHEM CO., LTD.

- ChemUniverse. This compound [P86072].

- Benchchem. A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde.

- ChemicalBook. 2-Bromo-6-fluorobenzoic acid synthesis.

- BLD Pharm. 107485-63-2|this compound.

- AiFChem. 107485-63-2 | this compound.

- Oakwood Chemical. This compound.

- SpectraBase. This compound.

- Ossila. 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6.

- SGT Life Sciences. 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers.

- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. (n.d.).

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Bromo-6-fluorobenzaldehyde.

- Benchchem. (2025, December). A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde.

- Wikipedia. Buchwald–Hartwig amination.

- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.

- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.

- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- ResearchGate. Bromide conversions in C-C coupling reactions using....

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Artini, M., et al. (2017, August 22). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed.

Sources

- 1. 107485-63-2|this compound|BLD Pharm [bldpharm.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound [oakwoodchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 107485-63-2 | this compound - AiFChem [aifchem.com]

- 7. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Bromo-6-fluorobenzamide

An In-depth Technical Guide to the Synthesis, Properties, and Synthetic Potential of 2-Bromo-6-fluorobenzamide

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated aromatic amide poised for significant utility in medicinal chemistry and advanced materials science. As a synthetic building block, its unique substitution pattern—featuring an amide group and two distinct halogens at ortho positions—offers a versatile platform for constructing complex molecular architectures. However, publicly accessible experimental data on this specific compound remains limited. This technical guide addresses this gap by providing a comprehensive profile based on established chemical principles and data from its immediate precursors. We will detail its most logical synthetic routes, project its physicochemical and spectroscopic properties, and analyze its potential chemical reactivity to empower researchers in drug discovery and organic synthesis.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in experimental settings. While exhaustive experimental data for this compound is not extensively published, we can consolidate known values with scientifically grounded projections based on its structure and data from analogous compounds.

| Property | Value | Data Type |

| CAS Number | 107485-63-2 | Observed |

| Molecular Formula | C₇H₅BrFNO | Calculated |

| Molecular Weight | 218.02 g/mol | Calculated |

| Appearance | Brown solid | Observed[1] |

| Melting Point | 154-156 °C | Observed[1] |

| Boiling Point | > 300 °C | Projected |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Methanol | Projected |

| Storage Temperature | Room Temperature, Sealed in dry | Recommended[1] |

Projections are based on the properties of structurally similar aromatic amides and the high melting point, which suggests strong intermolecular forces (hydrogen bonding from the amide) leading to a high boiling point.

Proposed Synthetic Pathways

The synthesis of this compound can be approached via several reliable methods common in modern organic chemistry. The choice of pathway often depends on the availability of starting materials and desired scale. We present two of the most viable routes starting from commercially available precursors.

Route A: Hydrolysis of 2-Bromo-6-fluorobenzonitrile

The hydrolysis of a nitrile to a primary amide is a fundamental and high-yielding transformation. The starting material, 2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7), serves as an excellent precursor. This reaction can be catalyzed by either acid or base, with controlled conditions favoring the formation of the amide over the carboxylic acid.

Step-by-Step Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-6-fluorobenzonitrile (1.0 eq).

-

Reagents: Add a suitable solvent such as tert-butanol, followed by concentrated sulfuric acid (2.0 eq) cautiously.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and then washed with a cold, dilute sodium bicarbonate solution.

-

Purification: The crude product is dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield high-purity this compound.

Route B: Amidation of 2-Bromo-6-fluorobenzoic Acid

This classic two-step, one-pot approach involves the activation of a carboxylic acid followed by the addition of an amine source. 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) is first converted to a more reactive acyl chloride or other activated intermediate.[2]

Step-by-Step Protocol:

-

Activation: In a flask under an inert atmosphere (N₂ or Ar), suspend 2-Bromo-6-fluorobenzoic acid (1.0 eq) in a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Intermediate Formation: Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases, indicating the formation of the acyl chloride.

-

Amination: Cool the mixture to 0 °C in an ice bath. Slowly add a concentrated aqueous solution of ammonium hydroxide ( excess) or bubble ammonia gas through the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up & Isolation: Quench the reaction with water. If using a water-miscible solvent like THF, remove it under reduced pressure. The resulting solid product is collected by filtration, washed with water, and dried.

Caption: Key reaction pathways of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on analogous compounds like 2-Bromo-6-fluorobenzaldehyde.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [3]Handle only in a well-ventilated area or a chemical fume hood. [3][4]* Handling: Avoid breathing dust and prevent contact with skin and eyes. [3]Wash hands thoroughly after handling. [3]* Storage: Keep containers securely sealed when not in use and store in a dry, cool, and well-ventilated place. [3][4]

Conclusion

This compound represents a promising and versatile building block for synthetic chemistry. While direct experimental characterization is sparse, this guide provides a robust framework for its synthesis and application. By leveraging established protocols for nitrile hydrolysis and carboxylic acid amidation, it can be readily accessed from commercial precursors. Its projected spectroscopic profile offers a clear blueprint for its identification. Most importantly, the orthogonal reactivity of its C-Br bond and amide functionality makes it a high-potential intermediate for the synthesis of novel pharmaceuticals and functional materials. This guide serves as a foundational resource for scientists looking to unlock the potential of this valuable compound.

References

Sources

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Bromo-6-fluorobenzamide: Synthesis, Characterization, and Application

This compound is a halogenated aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a primary amide—on a benzene ring makes it a uniquely valuable and versatile intermediate. The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-nitrogen bonds. The ortho-fluorine atom modulates the electronic properties of the aromatic ring and can influence metabolic stability and binding interactions of derivative molecules. Finally, the benzamide moiety provides a site for further chemical modification or can act as a key pharmacophoric element. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and safe handling of this important chemical entity.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO | [1] |

| Molecular Weight | 218.03 g/mol | [1] |

| CAS Number | 107485-63-2 | [1][2] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | [1] |

Synthesis and Mechanistic Insights

The most direct and common route to this compound involves the amidation of its corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid. This precursor is accessible through multi-step syntheses starting from materials like o-fluorobenzonitrile.[3][4][5] The conversion of the carboxylic acid to the primary amide is a robust and high-yielding two-step process that proceeds through an acyl chloride intermediate.

Causality in Experimental Design

The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group. Formation of the acyl chloride using an agent like oxalyl chloride or thionyl chloride is a classic and highly efficient activation strategy. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, rendering it highly susceptible to nucleophilic attack by ammonia. The use of a slight excess of the aminating agent (e.g., ammonium hydroxide) ensures the complete consumption of the acyl chloride and neutralizes the HCl byproduct generated during the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness under the reaction conditions and its ability to dissolve the starting materials, while the product's potential insolubility can facilitate isolation by filtration.

Experimental Protocol: Synthesis from 2-Bromo-6-fluorobenzoic Acid

Step 1: Formation of 2-Bromo-6-fluorobenzoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert atmosphere, e.g., N₂), add 2-bromo-6-fluorobenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid).

-

Add oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

Stir the mixture at room temperature for 2-4 hours or until gas evolution (CO₂, CO, HCl) ceases and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-6-fluorobenzoyl chloride, which is often used directly in the next step without further purification.

Step 2: Amidation to form this compound

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add concentrated ammonium hydroxide (NH₄OH, 2.5 eq) dropwise, ensuring the temperature remains below 10 °C. A white precipitate should form immediately.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Filter the solid precipitate and wash thoroughly with cold water to remove ammonium salts.

-

Dry the resulting white solid under vacuum to yield this compound.

Spectroscopic Characterization Profile

-

¹H NMR: The aromatic region will display three distinct signals. The proton ortho to the bromine will be a doublet of doublets. The two other aromatic protons will show complex splitting patterns (triplet or doublet of doublets) due to coupling with each other and with the fluorine atom. The two amide protons (-NH₂) will typically appear as a broad singlet.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal. The carbon attached to fluorine (C-F) will appear as a doublet due to one-bond C-F coupling, which is typically very large. The carbon attached to bromine (C-Br) will be shifted upfield relative to an unsubstituted carbon.

-

¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons can provide further structural confirmation.

-

IR Spectroscopy: Key signals include N-H stretching bands for the primary amide (typically two bands around 3100-3500 cm⁻¹), a strong C=O (amide I band) stretch around 1650-1680 cm⁻¹, and C-F and C-Br stretching bands in the fingerprint region.

| Predicted Spectroscopic Data for this compound | |

| Technique | Expected Signals (in CDCl₃) |

| ¹H NMR | δ ~7.5-7.2 (m, 3H, Ar-H), δ ~6.0-6.5 (br s, 2H, -NH₂) |

| ¹³C NMR | δ ~165 (C=O), δ ~160 (d, ¹JCF ≈ 250 Hz, C-F), δ ~115-135 (multiple signals, Ar-C), δ ~115 (C-Br) |

| IR (cm⁻¹) | ~3350, 3170 (N-H stretch), ~1660 (C=O stretch), ~1250 (C-F stretch) |

Reactivity and Applications in Drug Development

This compound is primarily utilized as a versatile intermediate for constructing more complex molecules. Its value lies in the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most exploited reactive site on the molecule. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[7][8]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl, heteroaryl, or alkyl groups. This is a foundational method for building molecular complexity.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of substituted anilines which are prevalent in pharmaceuticals.[9]

-

Heck Reaction: Coupling with alkenes to form substituted styrenes.[10]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce C-C triple bonds.

The choice between a bromo- and chloro-substituted precursor is critical; C-Br bonds are generally more reactive in the key oxidative addition step of the catalytic cycle than C-Cl bonds, often allowing for milder reaction conditions and broader substrate scope.[9]

General Protocol: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Heat the mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure user safety. The compound is classified as an irritant.

| Hazard Class | GHS Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Spills: In case of a spill, avoid generating dust. Sweep up the material, place it in a sealed container for disposal, and wash the area thoroughly.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its trifunctional nature. Its capacity to undergo efficient and selective palladium-catalyzed cross-coupling at the C-Br bond makes it an essential tool for medicinal chemists aiming to construct novel molecular architectures. A thorough understanding of its synthesis, reactivity, and handling procedures enables researchers to fully leverage its potential in the development of new therapeutics and other advanced chemical materials.

References

- ChemUniverse. This compound [P86072].

- Wiley-VCH. (2007). Supporting Information. This source provides representative NMR and MS spectral data for complex organic molecules, illustrating common patterns and techniques applicable to the characterization of novel compounds.

- Dayal, A. Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications.

- ChemIntell. Custom Synthesis of 2-Bromo-6-fluorobenzoic Acid and Derivatives.

- PubChem. 2-Bromo-6-fluorobenzaldehyde. National Center for Biotechnology Information.

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Metin, J. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley. This book provides foundational principles for interpreting NMR spectra.

- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR.

- Chen, C., et al. (2021). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. This article discusses the reactivity of C-F and C-Br bonds in cross-coupling reactions.

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. This review highlights the importance of cross-coupling reactions in industrial synthesis.

- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- MDPI. (2020). Advances in Cross-Coupling Reactions. A collection of articles detailing recent progress in the field of cross-coupling.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound | 107485-63-2 [chemicalbook.com]

- 3. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi-res.com [mdpi-res.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]

The Multifaceted Biological Activities of Benzamide Derivatives: A Technical Guide for Drug Discovery Professionals

The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to their successful application in treating a diverse range of human diseases. This in-depth technical guide provides a comprehensive exploration of the core biological activities of benzamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, provide insights into structure-activity relationships, and detail key experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzamide derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against various cancer types through diverse mechanisms of action.[1][2] These compounds often target fundamental processes of cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis through Oxidative Stress

A prominent anticancer mechanism of certain benzamide derivatives involves the induction of apoptosis, or programmed cell death, mediated by an increase in intracellular reactive oxygen species (ROS).[3] For instance, the derivative BJ-13 has been shown to cause a significant accumulation of ROS in gastric cancer cells.[3] This oxidative stress leads to a collapse of the mitochondrial membrane potential and subsequent activation of the caspase-dependent apoptotic pathway.[3] Western blot analysis confirms this mechanism by showing an upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2.[3]

Experimental Protocol: Assessment of ROS-Mediated Apoptosis

A detailed, step-by-step methodology for evaluating the pro-apoptotic effects of a novel benzamide derivative is outlined below:

-

Cell Culture: Human gastric cancer cell lines (e.g., MGC-803) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MTT Assay for Cytotoxicity: To determine the half-maximal inhibitory concentration (IC50), cells are seeded in 96-well plates and treated with varying concentrations of the benzamide derivative for 48 hours. Cell viability is then assessed using the MTT assay, where the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified.[1]

-

Intracellular ROS Measurement: Cells are treated with the benzamide derivative at its IC50 concentration. After incubation, the cells are stained with a fluorescent probe sensitive to ROS (e.g., DCFH-DA) and analyzed by flow cytometry.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Treated cells are stained with a cationic fluorescent dye (e.g., JC-1) that aggregates in healthy mitochondria (red fluorescence) but remains in its monomeric form in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence). The change in fluorescence is monitored by flow cytometry.

-

Western Blot Analysis: Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key apoptotic proteins (Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.[3]

Data Presentation: Anticancer Activity of Benzamide Derivatives

| Compound/Cell Line | Assay | IC50 (µM) | Reference |

| BJ-13 / MGC-803 | Antiproliferative | Not specified | [3] |

| I-25 (MY-943) / MGC-803 | Antiproliferative | 0.017 | [4] |

| I-25 (MY-943) / HCT-116 | Antiproliferative | 0.044 | [4] |

| I-33 (MY-875) / MGC-803 | Antiproliferative | 0.027 | [4] |

| 13f / HCT116 | Antiproliferative | 0.30 | [5][6] |

| 20b / Various Cancer Cells | Antiproliferative | 0.012 - 0.027 | [6] |

Visualization: ROS-Mediated Apoptotic Pathway

Caption: Benzamide-induced ROS accumulation leads to mitochondrial dysfunction and apoptosis.

Inhibition of Key Signaling Pathways and Enzymes

Benzamide derivatives can also exert their anticancer effects by targeting specific enzymes and signaling pathways crucial for tumor growth and survival.

-

Histone Deacetylase (HDAC) Inhibition: Some benzamide derivatives act as HDAC inhibitors.[7] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. The benzamide moiety can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[8]

-

Hedgehog Signaling Pathway Antagonism: The Hedgehog signaling pathway is aberrantly activated in several cancers. Novel benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[9]

-

Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

-

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair. Benzamide derivatives have been designed as potent PARP-1 inhibitors, which can be particularly effective in cancers with deficiencies in other DNA repair pathways.[5]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Benzamide derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[10][11][12]

Inhibition of Pro-inflammatory Mediators

A primary anti-inflammatory mechanism of benzamides is the inhibition of pro-inflammatory mediators. This can be achieved through:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some substituted benzamides act as inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[11] Notably, some derivatives show a preferential inhibition of COX-1 while sparing the gastric mucosa, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. Certain benzamides can inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[10]

Experimental Protocol: Evaluation of Anti-inflammatory Activity in vitro

-

COX Inhibition Assay: The inhibitory activity of benzamide derivatives on COX-1 and COX-2 can be assessed using commercially available enzyme immunoassay (EIA) kits.

-

LPS-Induced TNF-α Production in Macrophages: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. The concentration of TNF-α in the cell culture supernatant is then measured by ELISA.

-

Protein Denaturation Assay: The ability of a compound to prevent protein denaturation, a cause of inflammation, can be measured. A reaction mixture containing egg albumin is incubated with the test compounds and then heated to induce denaturation. The level of non-denatured protein is then quantified.[1]

Visualization: Anti-inflammatory Mechanisms of Benzamides

Caption: Benzamide derivatives can inhibit inflammation by targeting COX enzymes and NF-κB signaling.

Neuropsychiatric Applications: Modulating Dopaminergic Neurotransmission

Substituted benzamides are a well-established class of drugs used in the treatment of psychiatric disorders, particularly schizophrenia and depression.[13][14][15] Their primary mechanism of action involves the modulation of dopaminergic pathways in the brain.

Dopamine D2/D3 Receptor Antagonism

Amisulpride, a prominent benzamide antipsychotic, exhibits a dose-dependent dual mechanism of action.[13][14]

-

Low Doses (for Depression): At lower doses (e.g., 50 mg/day), amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[13][14] This leads to an increase in dopamine release in the synaptic cleft, which is thought to alleviate the dopaminergic hypoactivity associated with depression.[13]

-

High Doses (for Schizophrenia): At higher doses (e.g., 400-1200 mg/day), amisulpride acts as an antagonist at postsynaptic D2/D3 receptors, particularly in the mesolimbic system.[13][14] This action reduces dopaminergic neurotransmission, which is effective in treating the positive symptoms of schizophrenia.[14]

Other benzamide derivatives have also been developed with affinities for serotonin 5-HT1A and adrenergic alpha1 receptors, in addition to dopamine D2 receptors, offering a broader pharmacological profile for treating psychosis.[16]

Other Notable Biological Activities

The versatility of the benzamide scaffold extends to several other therapeutic areas:

-

Acetylcholinesterase (AChE) Inhibition: Benzamide and picolinamide derivatives have been investigated as inhibitors of AChE, an enzyme that degrades the neurotransmitter acetylcholine.[17][18] Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Structure-activity relationship studies have shown that the position of substituents on the benzamide core significantly influences the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE).[17][18]

-

Antimicrobial and Antifungal Activity: A variety of benzamide derivatives have demonstrated promising antibacterial and antifungal activities.[19][20][21] Their mechanisms of action are diverse and can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Glucokinase Activation: Benzamide derivatives have been explored as glucokinase activators for the treatment of type 2 diabetes.[22][23] Glucokinase plays a crucial role in glucose sensing and insulin secretion.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen. Key SAR observations include: